![molecular formula C12H12F3NO4 B161474 Ácido 2-([(benciloxi)carbonil]amino)-3,3,3-trifluoro-2-metilpropanoico CAS No. 139520-43-7](/img/structure/B161474.png)
Ácido 2-([(benciloxi)carbonil]amino)-3,3,3-trifluoro-2-metilpropanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid" is a chemically synthesized molecule that is likely to be used as an intermediate in the production of various pharmaceuticals and organic compounds. The presence of a benzyloxy carbonyl group suggests that it is a protected amino acid derivative, which is a common strategy in peptide synthesis to prevent unwanted side reactions.
Synthesis Analysis
The synthesis of related compounds often involves the protection of amino groups to allow for further chemical reactions to occur without interference. For instance, the synthesis of optically active 2-amino-2-methyl-3-phenylpropanoic acid involved the resolution of a racemic mixture and subsequent chemical transformations . Similarly, the synthesis of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate from methyl N-(benzyloxycarbonyl)glycinate demonstrates the use of benzyloxycarbonyl as a protecting group in the synthesis of complex molecules . These methods could be analogous to the synthesis of the compound , although the specific details would differ due to the unique structure of the trifluoro and methyl groups.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods such as IR spectroscopy, as well as by analyzing physical properties like melting points and solubility . The presence of a trifluoro group would likely influence the molecule's reactivity and physical properties, making it a subject of interest in the study of its molecular structure.
Chemical Reactions Analysis
The benzyloxycarbonyl group is known to be removed via catalytic transfer hydrogenation, as seen in the synthesis of various heterocyclic systems . This deprotection step is crucial for the synthesis of free amino compounds, which can then undergo further chemical transformations. The specific chemical reactions of "2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid" would depend on the functional groups present and the desired end products.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The trifluoromethyl group is known to impart unique properties such as increased lipophilicity and chemical stability . The benzyloxycarbonyl group, on the other hand, is a common protecting group that can be removed under certain conditions to yield the free amino compound . The exact properties of "2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid" would need to be determined experimentally, but it is likely to have distinct solubility, boiling point, and reactivity profiles due to its functional groups.
Aplicaciones Científicas De Investigación
Acilación quiral
La acilación quiral es un paso crítico en la producción de compuestos ópticamente activos. La estructura de este compuesto indica que podría utilizarse para la acilación quiral con N-(α-aminoacil)benzotriazoles, que son potentes agentes acilantes que se utilizan con frecuencia para preparar péptidos, miméticos de péptidos y conjugados .
Derivados del ácido bórico
Compuestos con estructuras similares, como el ácido (2-(((benciloxi)carbonil)amino)etil)bórico, se han utilizado en diversas aplicaciones de investigación. Estas incluyen el desarrollo de nuevos fármacos, especialmente en el campo de la terapia contra el cáncer, donde los ácidos bóricos desempeñan un papel como inhibidores del proteasoma .
Mecanismo De Acción
Target of Action
It is known that this compound is a derivative of alanine , a common amino acid involved in protein synthesis. Therefore, it may interact with various enzymes and proteins within the body.
Mode of Action
As an alanine derivative , it may be involved in protein synthesis and other biochemical processes. It could potentially interact with its targets by binding to active sites, influencing their function, and causing subsequent changes in cellular processes.
Biochemical Pathways
Given its structure, it may be involved in pathways related to protein synthesis and metabolism, given its relationship to alanine .
Result of Action
As an alanine derivative , it may influence protein synthesis and other cellular processes, potentially leading to changes in cell function and behavior.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,3,3-trifluoro-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-11(9(17)18,12(13,14)15)16-10(19)20-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJHDHKGSWTBEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454419 |
Source


|
| Record name | 2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139520-43-7 |
Source


|
| Record name | 2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

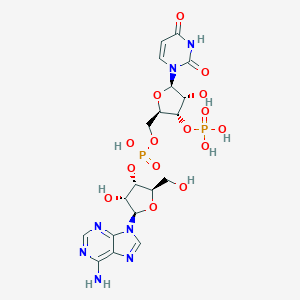
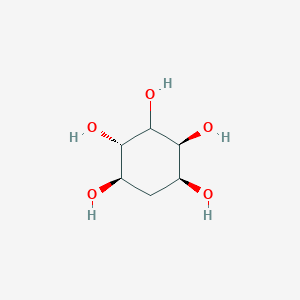


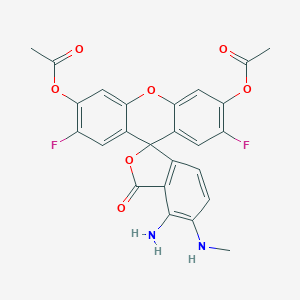




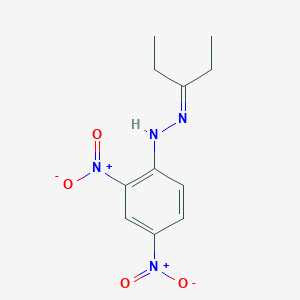
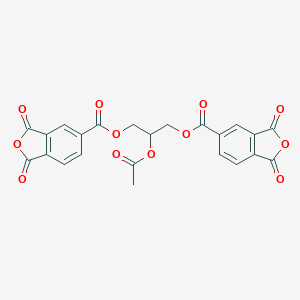

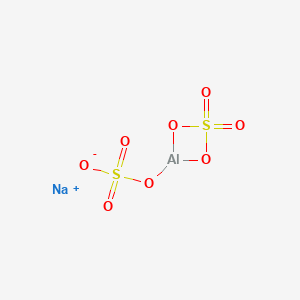
![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)